3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 486.01 g/mol. The compound features a variety of functional groups, including a triazole ring and a thiazole derivative, which contribute to its biological activity and chemical properties. The purity of this compound is typically around 95% .
3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one belongs to the class of heterocyclic compounds, specifically those containing triazole and thiazole rings. These types of compounds are often investigated for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
The synthesis of 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and to characterize the final product .
The molecular structure of 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be depicted using various structural representations:
InChI Key: KTFITNJQPCLINW-UHFFFAOYSA-N
Canonical SMILES: C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
These representations highlight the arrangement of atoms within the molecule and indicate the presence of multiple functional groups that contribute to its reactivity .
The compound's structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notably:
Each reaction type requires specific conditions (e.g., solvents, catalysts), and careful optimization is essential to achieve desired outcomes while minimizing byproducts .
The mechanism of action for 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one likely involves interaction with biological targets such as enzymes or receptors. Given its structural features:
Research into similar compounds suggests potential applications in treating conditions like inflammation or infection due to their ability to modulate biological processes .
The compound exhibits physical properties typical for organic molecules:
Key chemical properties include:
Relevant data regarding these properties can be crucial for formulating applications in pharmaceuticals or materials science .
The compound has potential applications in various fields:
Ongoing research continues to explore these applications, aiming to harness the compound's unique properties for innovative solutions in health and technology .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1